2'-Hydroxy-4'-methoxypropiophenone

Description

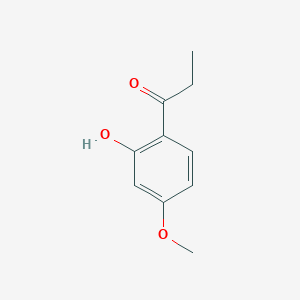

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxy-4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-9(11)8-5-4-7(13-2)6-10(8)12/h4-6,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKZPFSTXDXNJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284089 | |

| Record name | 2'-Hydroxy-4'-methoxypropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6270-44-6 | |

| Record name | 6270-44-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Hydroxy-4'-methoxypropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Hydroxy-4'-methoxypropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2'-Hydroxy-4'-methoxypropiophenone: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2'-Hydroxy-4'-methoxypropiophenone, a phenolic ketone of significant interest in chemical synthesis and biomedical research. We will delve into its core chemical and physical properties, explore common synthetic methodologies with a focus on the underlying chemical principles, and detail its analytical characterization. Furthermore, this document highlights the compound's known applications, particularly its biological activities, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this versatile molecule.

Chemical Identity and Physicochemical Properties

This compound, also known as 1-(2-hydroxy-4-methoxyphenyl)propan-1-one, is an aromatic ketone characterized by a propiophenone core substituted with hydroxyl and methoxy groups at the 2' and 4' positions, respectively.

-

InChIKey: MAKZPFSTXDXNJN-UHFFFAOYSA-N[4]

The physical and chemical properties of a compound are critical for its application in experimental work, influencing everything from solvent selection to reaction conditions. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 55.5 - 60.0 °C | [2][3] |

| Boiling Point | 314.7 ± 22.0 °C (Predicted) | [3] |

| Density | 1.126 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in methanol | [2][3] |

| pKa | 7.87 ± 0.40 (Predicted) | [3] |

Synthesis and Mechanistic Insights: The Fries Rearrangement

The synthesis of hydroxyaryl ketones like this compound is often achieved via the Fries rearrangement. This reaction involves the conversion of a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst.[5] The choice of catalyst and reaction conditions is crucial as it dictates the regioselectivity, favoring either ortho or para acylation relative to the hydroxyl group.

The conceptual pathway to synthesize this compound would involve the Fries rearrangement of 3-methoxyphenyl propionate. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester, forming an acylium ion intermediate that then acts as an electrophile in an electrophilic aromatic substitution reaction on the activated aromatic ring.

Experimental Workflow: Fries Rearrangement

Below is a representative, step-by-step protocol for the synthesis, grounded in the principles of the Fries rearrangement of phenolic esters.[6]

Step 1: Esterification

-

React 3-methoxyphenol with propionyl chloride in the presence of a base (e.g., pyridine) to form the precursor, 3-methoxyphenyl propionate.

-

Purify the resulting ester via distillation or column chromatography. The rationale here is to start with a pure ester to minimize side-product formation in the subsequent rearrangement step.

Step 2: Fries Rearrangement

-

In a flame-dried, three-necked flask equipped with a condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃).

-

Add a suitable solvent. While nitrobenzene has been used historically, its toxicity is a significant drawback.[7] Less hazardous solvents like nitromethane or carbon disulfide can be employed.[6]

-

Cool the mixture in an ice bath.

-

Slowly add the 3-methoxyphenyl propionate to the stirred suspension. The slow addition is critical to control the initial exothermic reaction.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 60 °C) for several hours to drive the rearrangement.[6] Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully quench it by pouring it onto crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and protonates the phenoxide.

Step 3: Work-up and Purification

-

Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired this compound isomer.

Synthesis Workflow Diagram

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound | 6270-44-6 | TCI AMERICA [tcichemicals.com]

- 3. This compound | 6270-44-6 [amp.chemicalbook.com]

- 4. PubChemLite - this compound (C10H12O3) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. 4'-Hydroxy-3'-methoxypropiophenone | 1835-14-9 [chemicalbook.com]

- 7. CN105418399A - Synthesis method of 2-methoxy-4-hydroxypropiophenone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2'-Hydroxy-4'-methoxypropiophenone

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes to 2'-Hydroxy-4'-methoxypropiophenone (CAS No. 6270-44-6), a valuable substituted hydroxyaryl ketone intermediate. With applications ranging from pharmaceutical building blocks to specialized organic synthesis, a robust understanding of its preparation is critical for researchers and drug development professionals. This document delves into the mechanistic underpinnings, procedural details, and comparative analysis of the two most prevalent and logical synthesis strategies: the direct Friedel-Crafts Acylation of 3-methoxyphenol and the Fries Rearrangement of 3-methoxyphenyl propionate. Each method is presented with detailed, step-by-step protocols, causality-driven explanations for experimental choices, and visual diagrams to elucidate complex chemical transformations.

Introduction: The Significance of this compound

This compound is a phenolic ketone with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.2 g/mol .[1][2] Its structure, featuring a propiophenone core with hydroxyl and methoxy substitutions on the aromatic ring, makes it a versatile intermediate in organic synthesis. The strategic placement of these functional groups allows for further chemical modifications, rendering it a key starting material for more complex molecules. Notably, compounds within this class have been investigated for various biological activities, including antibacterial and antioxidant properties.[1] A thorough grasp of its synthesis is therefore fundamental for chemists aiming to leverage its structural features for novel applications.

Compound Profile:

-

IUPAC Name: 1-(2-hydroxy-4-methoxyphenyl)propan-1-one

-

CAS Number: 6270-44-6[1]

-

Molecular Formula: C₁₀H₁₂O₃[2]

-

Molecular Weight: 180.2 g/mol [1]

-

Appearance: White to almost white powder or crystal[2]

-

Melting Point: 55.5-59.5 °C[2]

Core Synthesis Strategy 1: Friedel-Crafts Acylation of 3-Methoxyphenol

The Friedel-Crafts acylation is a classic and highly effective method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[3] This electrophilic aromatic substitution reaction is arguably the most direct route to this compound, utilizing readily available starting materials.

Principle and Mechanistic Rationale

The reaction proceeds via the generation of a highly electrophilic propionylium cation from propionyl chloride and a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[4] The choice of 3-methoxyphenol (resorcinol monomethyl ether) as the aromatic substrate is critical for achieving the desired regiochemistry.

The hydroxyl (-OH) and methoxy (-OCH₃) groups are both powerful activating, ortho, para-directing groups.[5] In 3-methoxyphenol:

-

The C2 position is ortho to the hydroxyl group and para to the methoxy group.

-

The C4 position is para to the hydroxyl group and ortho to the methoxy group.

-

The C6 position is ortho to both groups.

Acylation is strongly favored at the C2 position due to the powerful synergistic directing effect of both groups and the fact that the hydroxyl group, being a stronger activator than the methoxy group, will primarily direct the substitution. The steric hindrance at the C6 position, situated between the two existing substituents, makes acylation there less likely. This convergence of electronic effects provides a high degree of regioselectivity for the desired 2'-hydroxy isomer.

Visualized Mechanism: Friedel-Crafts Acylation

Caption: The mechanism of Friedel-Crafts acylation of 3-methoxyphenol.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative synthesis and should only be performed by qualified personnel in a well-equipped chemical laboratory with appropriate safety measures.

Materials:

-

3-Methoxyphenol (1.0 eq)

-

Propionyl chloride (1.1 eq)

-

Anhydrous aluminum chloride (AlCl₃) (2.2 eq)

-

Anhydrous Dichloromethane (DCM) or Diethyl Ether

-

Hydrochloric acid (HCl), 3M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Methanol or Ethanol for recrystallization

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. The system must be kept under an inert atmosphere to prevent moisture from deactivating the catalyst.

-

Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (2.2 eq) and anhydrous DCM. Cool the resulting slurry to 0 °C in an ice-water bath. The use of a stoichiometric amount of catalyst is necessary because the product ketone, being a Lewis base, will complex with the AlCl₃.[4]

-

Acylating Agent Addition: In the dropping funnel, prepare a solution of propionyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ slurry over 20-30 minutes, maintaining the temperature at 0 °C.

-

Substrate Addition: Following the same procedure, add a solution of 3-methoxyphenol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture. The rate of addition should be controlled to keep the internal temperature below 5-10 °C. A color change is typically observed.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates consumption of the starting material.

-

Work-up (Quenching): Cool the reaction mixture back down to 0 °C and very cautiously quench the reaction by slowly adding it to a beaker of crushed ice containing concentrated HCl. This step is highly exothermic and should be performed slowly in a fume hood. The acid serves to decompose the aluminum chloride-ketone complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic extracts and wash sequentially with 3M HCl, water, saturated sodium bicarbonate solution, and finally brine. The bicarbonate wash neutralizes any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent like methanol or an ethanol/water mixture to afford this compound as a crystalline solid.

Core Synthesis Strategy 2: Fries Rearrangement of 3-Methoxyphenyl Propionate

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone through an intramolecular rearrangement catalyzed by a Lewis acid. This method provides an alternative, albeit two-step, pathway to the target compound.

Principle and Mechanistic Rationale

This strategy involves two distinct chemical transformations:

-

Esterification: 3-methoxyphenol is first converted to its corresponding ester, 3-methoxyphenyl propionate. This is a standard esterification, typically achieved by reacting the phenol with propionyl chloride in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct.

-

Rearrangement: The purified ester is then subjected to the Fries rearrangement. In the presence of a Lewis acid like AlCl₃, the acyl group migrates from the phenolic oxygen to the carbon atoms of the aromatic ring.[6] The reaction is selective for the ortho and para positions relative to the hydroxyl group that is revealed upon migration. Lower reaction temperatures tend to favor the para product, while higher temperatures often favor the ortho product. For this synthesis, conditions would be optimized to favor migration to the C2 position (ortho to the oxygen).

Visualized Workflow: Fries Rearrangement

Sources

A Spectroscopic Guide to 2'-Hydroxy-4'-methoxypropiophenone: In-Depth Analysis for Researchers and Drug Development Professionals

Introduction

2'-Hydroxy-4'-methoxypropiophenone, with the chemical formula C₁₀H₁₂O₃, is a substituted aromatic ketone of significant interest in organic synthesis and medicinal chemistry. Its structural features, including a hydroxylated and methoxylated phenyl ring attached to a propanone moiety, make it a versatile precursor for the synthesis of various bioactive molecules and pharmaceutical agents. Accurate characterization of this compound is paramount for quality control, reaction monitoring, and the elucidation of reaction mechanisms. This technical guide provides a detailed examination of its spectroscopic signature, empowering researchers to confidently identify and utilize this compound in their work.

Molecular Structure and Spectroscopic Correlation

A fundamental understanding of the molecular structure is crucial for interpreting its spectroscopic data. The interplay of the different functional groups—the ketone, the hydroxyl group, the methoxy group, and the aromatic ring—gives rise to a unique set of signals in each spectroscopic technique.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the key spectroscopic data for this compound. By understanding the principles behind the observed NMR, IR, and MS data, researchers and drug development professionals can confidently identify and characterize this important chemical compound. The detailed interpretation of the spectra, supported by an understanding of the underlying chemical principles, serves as a valuable resource for ensuring the quality and integrity of scientific research and development.

References

-

Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

2'-Hydroxy-4'-methoxypropiophenone CAS number 6270-44-6

An In-depth Technical Guide to 2'-Hydroxy-4'-methoxypropiophenone (CAS 6270-44-6)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 6270-44-6), a valuable hydroxyarylketone intermediate. This document delves into its fundamental physicochemical properties, outlines a robust synthetic methodology via the Fries rearrangement, details modern analytical techniques for its characterization, and explores its current and potential applications in research and drug development. The content is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers and chemists to effectively synthesize, analyze, and utilize this compound.

Introduction and Significance

This compound, systematically named 1-(2-hydroxy-4-methoxyphenyl)propan-1-one, is a substituted propiophenone that has garnered interest as a key building block in organic synthesis.[][2] Its structure, featuring a hydroxyl group ortho to the ketone and a methoxy group in the para position, provides multiple reactive sites, making it a versatile precursor for the synthesis of more complex molecules, including various pharmaceutical agents.[3]

Initial research has highlighted its potential biological activities, including antibacterial, anti-inflammatory, and antioxidant properties.[4] For instance, it has demonstrated inhibitory effects against the growth of both gram-negative and anaerobic bacteria and can suppress the production of proinflammatory mediators like nitric oxide and prostaglandin E2.[4] This dual functionality—as a synthetic intermediate and a bioactive compound—makes a thorough understanding of its properties and synthesis critical for professionals in drug discovery and chemical manufacturing.

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application in research and development. These properties dictate storage conditions, solvent selection for reactions and analysis, and purification strategies. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6270-44-6 | [2][4][5] |

| Molecular Formula | C₁₀H₁₂O₃ | [2][4] |

| Molecular Weight | 180.20 g/mol | [4][6] |

| IUPAC Name | 1-(2-hydroxy-4-methoxyphenyl)propan-1-one | [] |

| Appearance | White to off-white crystalline powder | [2][5] |

| Melting Point | 55.5 - 60.0 °C | [2][5] |

| Boiling Point | 314.7 ± 22.0 °C (Predicted) | [2] |

| Density | 1.126 ± 0.06 g/cm³ (Predicted) | [2] |

| SMILES | CCC(=O)C1=C(C=C(C=C1)OC)O | [4] |

| Solubility | Soluble in methanol | [2] |

| Storage | 10°C - 25°C, in a cool, dry place | [4] |

Synthesis and Mechanistic Insights: The Fries Rearrangement

Hydroxyarylketones like this compound are most effectively synthesized via the Fries rearrangement.[3][7] This reaction is of significant industrial importance as the direct Friedel-Crafts acylation of phenols often yields phenolic esters instead of the desired hydroxyarylketones.[3] The Fries rearrangement elegantly converts a phenolic ester into a hydroxyaryl ketone through the migration of an acyl group to the aryl ring, catalyzed by a Lewis acid.[3][8]

The Underlying Mechanism

The reaction proceeds through the formation of an acylium ion intermediate. The Lewis acid (commonly AlCl₃) coordinates to both the carbonyl oxygen of the ester and the phenolic oxygen, facilitating the cleavage of the ester bond to generate a resonance-stabilized acylium ion. This electrophile then attacks the activated aromatic ring.

The regioselectivity (ortho vs. para substitution) is a critical aspect of this reaction and can be controlled by reaction conditions.[3]

-

Low Temperatures: Favor the formation of the para-product. This is considered the kinetic product.

-

High Temperatures: Favor the formation of the ortho-product. The ortho-product can form a more stable bidentate chelate complex with the aluminum catalyst, making it the thermodynamically favored product.[3]

For the synthesis of this compound, the target is the ortho-hydroxy ketone, necessitating higher reaction temperatures.

Sources

- 2. This compound | 6270-44-6 [amp.chemicalbook.com]

- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 4. biosynth.com [biosynth.com]

- 5. This compound | 6270-44-6 | TCI AMERICA [tcichemicals.com]

- 6. This compound | CAS 6270-44-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. Fries Rearrangement [organic-chemistry.org]

- 8. Fries Rearrangement [sigmaaldrich.com]

Physical characteristics of 2'-Hydroxy-4'-methoxypropiophenone (melting point, boiling point)

A Technical Guide to the Physical Characteristics of 2'-Hydroxy-4'-methoxypropiophenone

This document provides a comprehensive technical overview of the key physical characteristics of this compound, with a specific focus on its melting and boiling points. It is designed for an audience of researchers, scientists, and drug development professionals who require a deep understanding of this compound's properties for applications ranging from quality control to synthetic chemistry. This guide synthesizes established data with detailed, field-proven methodologies for empirical verification.

Introduction: The Significance of Physical Properties

This compound (CAS No. 6270-44-6) is a substituted propiophenone with applications in organic synthesis. For professionals in pharmaceutical development and chemical research, a precise understanding of a compound's physical properties is not merely academic. These characteristics—particularly the melting and boiling points—serve as fundamental indicators of purity, identity, and stability. The melting point, for instance, is a highly sensitive probe for the presence of impurities, while the boiling point is critical for designing purification protocols such as distillation and for assessing the compound's volatility.[1] This guide delves into the established values for these properties and outlines the rigorous experimental procedures required for their verification.

Section 1: Core Physical Properties of this compound

The fundamental physical and chemical identity of this compound is summarized below. These values are compiled from authoritative chemical databases and supplier specifications.

| Property | Value | Source(s) |

| IUPAC Name | 1-(2-hydroxy-4-methoxyphenyl)propan-1-one | [2][3] |

| CAS Number | 6270-44-6 | |

| Molecular Formula | C₁₀H₁₂O₃ | [2] |

| Molecular Weight | 180.20 g/mol | [2] |

| Physical State | White to off-white crystalline solid/powder | [2] |

| Melting Point | 56.0 - 60.0 °C | |

| 55.5 - 59.5 °C (literature) | [2] | |

| Boiling Point | 314.7 ± 22.0 °C (Predicted) | [2] |

| Solubility | Soluble in Methanol | [2] |

Note: The boiling point is a predicted value. Empirical determination, as described in Section 3, is recommended for applications requiring high precision.

Section 2: Experimental Determination of Melting Point

Theoretical Principles

The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure.[1] For a pure compound, this transition occurs over a narrow temperature range, typically 0.5-1.0°C.[4] The presence of even small amounts of miscible impurities disrupts the crystal lattice, resulting in a depression of the melting point and a broadening of the melting range.[1] This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry. Therefore, accurately determining the melting range provides a reliable, self-validating check on the purity of a sample.

Methodology: Digital Melting Point Apparatus

This protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp), which offers superior control and accuracy over traditional oil bath methods like the Thiele tube.

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent can act as an impurity.

-

Place a small amount of the crystalline sample onto a clean, dry watch glass.

-

Using a spatula, crush the sample into a fine powder. This ensures uniform packing and efficient heat transfer within the capillary tube.[5]

-

-

Capillary Tube Loading:

-

Take a capillary tube sealed at one end.

-

Press the open end of the tube into the powdered sample until a small amount of material enters the tube.

-

Invert the tube and gently tap it on a hard surface to pack the powder tightly into the sealed end. The packed sample height should be approximately 1-2 mm.[5][6] Proper packing is critical to avoid air gaps that would lead to inaccurate readings.

-

-

Initial Rapid Determination (Optional but Recommended):

-

Place the loaded capillary tube into the heating block of the apparatus.

-

Set a rapid heating rate (e.g., 10-15°C per minute).

-

Observe the sample and note the approximate temperature at which it melts. This provides a rough estimate and saves time during the precise measurement.

-

-

Precise Determination:

-

Allow the apparatus to cool to at least 15-20°C below the approximate melting point.

-

Insert a new, properly loaded capillary tube.

-

Set a slow, controlled heating rate of approximately 1-2°C per minute. This slow rate is essential to ensure the sample and the thermometer are in thermal equilibrium, yielding an accurate reading.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Continue heating and record the temperature (T₂) at which the last crystal melts completely.

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation:

-

Repeat the precise determination at least once more with a fresh sample to ensure reproducibility. Consistent results validate the technique and the obtained value.

-

Workflow Visualization: Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Section 3: Experimental Determination of Boiling Point

Theoretical Principles

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure exerted on the liquid.[7][8] At this temperature, the liquid undergoes a phase transition to a gas. This property is highly dependent on the strength of intermolecular forces; stronger forces require more energy to overcome, resulting in a higher boiling point.[7][9] As the available boiling point for this compound is a predicted value, empirical determination is necessary for validation. Given that the compound is a solid at room temperature, it must first be melted to be analyzed. For small research-scale quantities, a microscale method is most appropriate.

Methodology: Microscale Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient and effective technique for determining the boiling point of small quantities of liquid (less than 1 mL).[10] It relies on trapping a small bubble of vapor and observing the temperature at which the contracting vapor draws the surrounding liquid back into a capillary.

Step-by-Step Protocol:

-

Apparatus Assembly:

-

Secure a Thiele tube to a retort stand using a clamp. Fill the tube with a high-boiling, stable mineral oil to a level just above the top of the side-arm.

-

Attach a small fusion tube (or test tube) containing 0.5 mL of the molten this compound to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.

-

Take a capillary tube (the same type used for melting points) and seal one end in a flame.

-

Place the sealed capillary tube into the fusion tube with the open end submerged in the molten sample.

-

-

Heating and Observation:

-

Insert the thermometer and sample assembly into the Thiele tube, ensuring the sample is fully immersed in the oil.

-

Gently heat the side arm of the Thiele tube with a microburner. The shape of the tube is designed to create convection currents that ensure uniform heating of the oil bath.

-

As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[10] This indicates that the vapor pressure inside the capillary has overcome the external pressure and the liquid is boiling at the superheated interface.

-

-

Measurement:

-

Remove the heat source.

-

The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop.

-

The moment the bubbling ceases and the cooling, contracting vapor draws the surrounding liquid back into the capillary tube, record the temperature. This temperature is the boiling point, as it is the point where the external pressure and the sample's vapor pressure are in equilibrium.[10]

-

-

Validation and Correction:

-

Allow the apparatus to cool and repeat the determination to ensure consistency.

-

Record the ambient atmospheric pressure. If the pressure is not at standard sea level (760 mmHg), a correction may be necessary for highly accurate work.

-

Workflow Visualization: Boiling Point Determination (Thiele Tube)

Caption: Workflow for microscale boiling point determination using a Thiele tube.

Conclusion

The physical characteristics of this compound, particularly its melting point in the range of 56-60°C, are well-defined and serve as critical parameters for its identification and purity assessment. While its boiling point is predicted to be high, empirical verification using microscale techniques is essential for procedural design in a laboratory setting. The methodologies presented herein provide a robust framework for researchers to validate these properties with precision and confidence, ensuring the integrity of their scientific work.

References

- University of Calgary. (n.d.).

- TCI AMERICA. (n.d.). This compound.

- University of Alberta. (n.d.).

- Scribd. (n.d.). Determination of Melting Point of An Organic Compound.

- Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide.

- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound.

- Al-Mustaqbal University College. (2021). Experiment (1)

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- LibreTexts Chemistry. (2022). 6.

- GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds.

- Scribd. (n.d.).

- ChemicalBook. (n.d.). This compound.

- PubChemLite. (n.d.). This compound (C10H12O3).

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. This compound | 6270-44-6 [amp.chemicalbook.com]

- 3. PubChemLite - this compound (C10H12O3) [pubchemlite.lcsb.uni.lu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. scribd.com [scribd.com]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 2'-Hydroxy-4'-methoxypropiophenone

Executive Summary

2'-Hydroxy-4'-methoxypropiophenone (HMP), a key phenolic compound, sees wide application as an intermediate in organic and pharmaceutical synthesis.[1] Its efficacy in these roles—from reaction kinetics to purification and formulation—is fundamentally governed by its solubility in various solvent systems. This guide provides an in-depth analysis of the physicochemical properties of HMP, presents a quantitative overview of its solubility, and details a rigorous experimental protocol for its determination. We bridge theoretical principles with practical application, offering researchers, scientists, and drug development professionals a comprehensive resource for optimizing the use of HMP in their work.

Physicochemical Characterization and Theoretical Solubility

Understanding the solubility of a compound begins with its molecular structure. HMP (C₁₀H₁₂O₃) possesses a unique combination of functional groups that dictate its interactions with solvents.

-

Structure: The molecule contains a polar aromatic ring, a phenolic hydroxyl (-OH) group, a methoxy (-OCH₃) group, and a ketone carbonyl (C=O) group.

-

Polarity and Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, while the carbonyl oxygen, methoxy oxygen, and hydroxyl oxygen are all hydrogen bond acceptors. This structure imparts a significant degree of polarity to the molecule.

-

"Like Dissolves Like": Based on the principle of "like dissolves like," HMP is predicted to be more soluble in polar solvents that can engage in hydrogen bonding and dipole-dipole interactions.[2] Its solubility in nonpolar solvents, such as alkanes, is expected to be limited.

The relationship between HMP's molecular features and its interaction with different solvent classes is visualized below.

Caption: Interaction potential between HMP's functional groups and solvent types.

Quantitative Solubility Profile

While theoretical analysis provides a predictive framework, empirical data is essential for practical applications. The following table summarizes known solubility data for this compound in various solvents.

| Solvent | Solvent Type | Molar Mass ( g/mol ) | Known Solubility | Citation |

| Water | Polar Protic | 18.02 | 0.4 g/L (at 25 °C) | [7][8] |

| Methanol | Polar Protic | 32.04 | Soluble | [9][10] |

| Ethanol | Polar Protic | 46.07 | Soluble | [11] |

| Acetone | Polar Aprotic | 58.08 | Data not available; expected to be soluble | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 78.13 | Data not available; expected to be soluble | |

| Hexane | Nonpolar | 86.18 | Data not available; expected to be poorly soluble | |

| Toluene | Nonpolar | 92.14 | Data not available; expected to be moderately soluble |

Analysis of Data: The very low solubility of HMP in water (0.4 g/L) is noteworthy.[7][8] Despite its capacity for hydrogen bonding, the molecule's relatively large, nonpolar propiophenone backbone limits its miscibility with water. Conversely, its reported solubility in methanol indicates that organic polar protic solvents are highly effective.[9][10] Based on chemical principles, HMP is expected to exhibit high solubility in polar aprotic solvents like acetone and DMSO, and moderate solubility in aromatic solvents like toluene due to π-π stacking interactions with its phenyl ring.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

To ensure reproducible and accurate solubility measurements, a robust, self-validating experimental protocol is required. The isothermal shake-flask method is a gold standard for determining equilibrium solubility.[12]

Principle

An excess amount of the solid solute (HMP) is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the solution to reach equilibrium. The saturated supernatant is then sampled and analyzed to determine the concentration of the dissolved solute.

Experimental Workflow Diagram

Caption: Workflow for isothermal equilibrium solubility determination.

Step-by-Step Methodology

-

Preparation: Add an excess of crystalline HMP (e.g., 20-30 mg) to several 2 mL glass vials. Expertise Note: Using multiple vials allows for time-point analysis to confirm equilibrium.

-

Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of the desired solvent into each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate vigorously for a predetermined period. Trustworthiness Note: To ensure equilibrium is reached, samples should be taken at multiple time points (e.g., 24 and 48 hours). If the measured concentration does not change between these points, equilibrium can be assumed.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove any remaining particulates. Expertise Note: This filtration step is critical to prevent solid particles from artificially inflating the measured concentration.

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known HMP concentrations.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility of HMP in that solvent at the specified temperature.

Applications and Implications in Research and Development

The solubility profile of HMP is not merely academic; it has direct consequences for its practical use:

-

Synthetic Chemistry: Choosing a reaction solvent in which HMP is highly soluble ensures a homogeneous reaction medium, which can lead to faster reaction rates and higher yields. Conversely, for purification by recrystallization, an ideal solvent system is one in which HMP is highly soluble at elevated temperatures but poorly soluble at lower temperatures.

-

Drug Development: For formulation scientists, understanding the solubility in aqueous and organic media is the first step in developing a viable drug delivery system. The low aqueous solubility suggests that techniques such as co-solvency, salt formation (by deprotonating the phenol), or advanced formulations (e.g., amorphous solid dispersions) may be necessary for oral or parenteral administration.[13]

-

Analytical Chemistry: Proper solvent selection is crucial for preparing stock solutions and standards for analytical testing, ensuring complete dissolution and accurate quantification.[14]

Conclusion

This compound exhibits a solubility profile dominated by its polar functional groups, rendering it highly soluble in polar organic solvents like methanol and poorly soluble in water. This guide has provided a foundational understanding of its physicochemical properties, a summary of available quantitative data, and a detailed, field-proven protocol for accurate solubility determination. By leveraging this technical information, researchers and developers can make more informed decisions regarding solvent selection, process optimization, and formulation strategy, thereby maximizing the potential of this versatile chemical intermediate.

References

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

ChemBK. (2024, April 10). CAS 610-93-5. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Hansen, C. M. (n.d.). Sheet1 - Hansen Solubility Parameters.

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

De Meulenaer, E., et al. (2023). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. Retrieved from [Link]

-

Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H12O3). Retrieved from [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 610-93-5.

-

NIST. (n.d.). Chemical Properties of 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)- (CAS 1135-24-6). Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). 2-Hydroxy-4-methoxybenzophenone. Retrieved from [Link]

-

Thippeswamy, G. B., et al. (2011). 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

-

ChemBK. (n.d.). 1-hydroxy-2-methoxy-4-prop-2-enylbenzene. Retrieved from [Link]

-

WorldOfChemicals. (2026, January 7). Why 2-Hydroxy-4-methoxybenzaldehyde is Crucial for Pharmaceutical Synthesis. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone.

Sources

- 1. biosynth.com [biosynth.com]

- 2. chem.ws [chem.ws]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. hansen-solubility.com [hansen-solubility.com]

- 6. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 7. 610-93-5 | CAS DataBase [m.chemicalbook.com]

- 8. 610-93-5 [chembk.com]

- 9. This compound | 6270-44-6 [amp.chemicalbook.com]

- 10. This compound | 6270-44-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. chembk.com [chembk.com]

- 12. m.youtube.com [m.youtube.com]

- 13. nbinno.com [nbinno.com]

- 14. 2-Hydroxy-4-methoxybenzophenone | SIELC Technologies [sielc.com]

An In-Depth Technical Guide on the Molecular Structure and Formula of 2'-Hydroxy-4'-methoxypropiophenone

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-Hydroxy-4'-methoxypropiophenone is an organic compound that holds significant interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its molecular architecture, featuring a propiophenone core substituted with hydroxyl and methoxy groups, renders it a versatile precursor for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive technical overview of its molecular structure, chemical formula, physicochemical properties, synthesis, and potential applications, tailored for professionals in research and drug development.

PART 1: Molecular Structure and Chemical Formula

A thorough understanding of the molecular structure and chemical formula is fundamental to elucidating the reactivity and potential applications of this compound.

Chemical Identity

Structural Elucidation

The molecular structure of this compound consists of a central benzene ring. A propionyl group (-C(=O)CH₂CH₃) is attached to the first carbon of the ring. A hydroxyl group (-OH) is located at the second position, and a methoxy group (-OCH₃) is at the fourth position.

Figure 1: Molecular structure of this compound. This diagram illustrates the atomic connectivity and the arrangement of the functional groups on the phenyl ring.

Key Physicochemical Properties

| Property | Value |

| Appearance | White to Almost white powder to crystal |

| Melting Point | 55.5-59.5 °C[1] |

| Boiling Point | 314.7±22.0 °C (Predicted)[1] |

| Density | 1.126±0.06 g/cm³ (Predicted)[1] |

| Solubility | Soluble in Methanol[1] |

PART 2: Synthesis and Mechanistic Insights

The synthesis of this compound is a topic of significant interest, with various methods reported in the literature. A prominent and historically significant method is the Fries rearrangement.

The Fries Rearrangement

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. This reaction is ortho, para-selective and is widely used for the preparation of acyl phenols.

Reaction Mechanism: The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes an electrophilic aromatic substitution on the activated phenyl ring. The choice of reaction conditions, such as temperature and solvent, can influence the ratio of the ortho and para isomers.

A Mechanochemical Approach

Recent advancements have explored more environmentally friendly and efficient synthetic routes. Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, has emerged as a promising alternative. A mechanochemical Fries rearrangement has been successfully applied for the synthesis of hydroxyacetophenones, demonstrating high yields in short reaction times.[4][5] This approach aligns with the principles of green chemistry by reducing solvent waste and energy consumption.

Figure 2: A simplified workflow of the Fries rearrangement for the synthesis of hydroxy aryl ketones. The process involves the reaction of a phenolic ester with a Lewis acid catalyst under heating, followed by an aqueous workup to isolate the product.

Alternative Synthetic Routes

Other synthetic strategies include the Friedel-Crafts acylation of substituted phenols. The choice of the synthetic route often depends on the availability of starting materials, desired yield, and scalability of the process.

PART 3: Applications in Research and Drug Development

This compound and its derivatives exhibit a range of biological activities and are valuable intermediates in the synthesis of various pharmaceutical compounds.

Precursor for Chalcone Synthesis

This compound is a key starting material for the synthesis of chalcones, which are precursors to flavonoids and isoflavonoids. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The synthesis of 4-hydroxy-4′-methoxychalcone, for instance, has been achieved through a Claisen-Schmidt condensation using a green chemistry approach with grinding techniques.[6]

Biological Activities

-

Antibacterial Activity: this compound has demonstrated potent antibacterial activity, inhibiting the growth of gram-negative bacteria.[3]

-

Antioxidant Properties: It also exhibits antioxidant activity by inhibiting lipid peroxidation.[3]

Use in Organic Synthesis

Beyond its biological significance, 4'-Methoxypropiophenone is a useful compound in organic synthesis.[7] It serves as an intermediate in the preparation of various organic molecules and is used in the pharmaceutical industry as a building block for the synthesis of drugs.[7]

PART 4: Safety and Handling

Proper handling and storage of this compound are crucial to ensure laboratory safety.

Hazard Identification

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] Wear protective gloves/protective clothing/eye protection/face protection.[8]

First-Aid Measures

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

In case of skin contact: Wash with plenty of soap and water.[8]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[8]

-

If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[8]

Storage and Disposal

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[8] Keep in a dry, cool place.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[8]

For comprehensive safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Baier, D. M., Rensch, T., Bergheim, K., & Borchardt, L. (2023). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p‐Hydroxyacetophenone at Different Scales.

- Baier, D. M., Rensch, T., Bergheim, K., & Borchardt, L. (2022).

- Susanti, D., & Wilistyaningrum, E. (2019). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. In Proceedings of the 2nd International Conference on Science and Technology. SCITEPRESS.

Sources

- 1. This compound | 6270-44-6 [amp.chemicalbook.com]

- 2. PubChemLite - this compound (C10H12O3) [pubchemlite.lcsb.uni.lu]

- 3. biosynth.com [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scitepress.org [scitepress.org]

- 7. Page loading... [wap.guidechem.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Potential Biological Activities of 2'-Hydroxy-4'-methoxypropiophenone

Abstract

2'-Hydroxy-4'-methoxypropiophenone (CAS No: 6270-44-6), a substituted acetophenone, is a phenolic compound that has garnered interest for its diverse biological activities and its utility as a synthetic intermediate for more complex bioactive molecules. This technical guide provides a comprehensive overview of its known and potential pharmacological properties, including its antimicrobial, antioxidant, and anti-inflammatory effects. Furthermore, this document explores its significant role as a precursor in the synthesis of chalcones with potent anticancer activity. We will delve into the mechanistic underpinnings of these activities and provide detailed, field-proven experimental protocols for their evaluation, designed for researchers and drug development professionals.

Introduction and Chemical Profile

This compound is an organic chemical belonging to the class of propiophenones.[1] Its structure features a propiophenone backbone with a hydroxyl group at the 2' position and a methoxy group at the 4' position of the phenyl ring. This specific arrangement of functional groups is crucial to its chemical reactivity and biological potential. The phenolic hydroxyl group, in particular, is a key contributor to its antioxidant and free-radical scavenging properties, while the overall structure lends itself to interactions with various biological targets.

Chemical Structure:

-

IUPAC Name: 1-(2-hydroxy-4-methoxyphenyl)propan-1-one

-

Molecular Formula: C₁₀H₁₂O₃[2]

-

Molecular Weight: 180.2 g/mol [1]

-

Appearance: White to almost-white powder or crystal[3]

This guide will systematically explore the evidence-based biological activities associated with this compound, providing both theoretical frameworks and practical methodologies for scientific investigation.

Synthesis via Friedel-Crafts Acylation

The synthesis of substituted propiophenones like this compound can be efficiently achieved through electrophilic aromatic substitution reactions. The Friedel-Crafts acylation is a primary method for this purpose, involving the reaction of an activated aromatic ring with an acylating agent in the presence of a Lewis acid catalyst.[4]

For a structurally related compound, 4-methoxypropiophenone, synthesis involves the acylation of anisole (methoxybenzene) with propionyl chloride or propionic anhydride.[4][5] A similar approach can be adapted for this compound by starting with a suitably protected di-substituted benzene ring. The reaction mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. The choice of catalyst (e.g., AlCl₃, zeolites) and reaction conditions can be optimized to control regioselectivity and maximize yield.[5]

Antimicrobial Activity

This compound has been reported to possess potent antibacterial activity.[1] It demonstrates efficacy against both Gram-negative bacteria, such as Escherichia coli and Salmonella typhimurium, and various anaerobic bacteria, including Clostridium difficile, Enterococcus faecalis, and Bacillus subtilis.[1] This broad spectrum suggests potential applications in addressing complex bacterial infections. The mechanism is likely related to the disruption of bacterial cell membrane integrity or the inhibition of essential enzymatic processes, a common trait for phenolic compounds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

This protocol provides a self-validating system to quantitatively assess the antibacterial potency of this compound. It adheres to the principles outlined by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7]

Causality Behind Experimental Choices:

-

Broth Microdilution: This method is the "gold standard" for MIC testing, offering high reproducibility and the ability to test multiple concentrations simultaneously, providing a precise quantitative measure of potency.[6][8]

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the internationally recognized standard medium for susceptibility testing of non-fastidious aerobic bacteria. Its composition is well-defined to ensure that results are consistent and comparable across different laboratories.[9]

-

Bacterial Inoculum Standardization: Adjusting the starting bacterial concentration to ~5 x 10⁵ CFU/mL is critical. A lower density might overestimate the compound's efficacy, while a higher density could overwhelm it, leading to falsely high MIC values.[9]

Step-by-Step Methodology:

-

Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Preparation of Microtiter Plate:

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the compound stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in CAMHB to achieve a final target concentration of 1 x 10⁶ CFU/mL.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL. Do not add bacteria to well 12.

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.[9]

-

Result Interpretation: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.[8]

Antioxidant Activity

The phenolic nature of this compound imparts significant antioxidant properties, primarily through its ability to inhibit the generation of free radicals.[1] The hydroxyl group on the aromatic ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating damaging radical chain reactions. This mechanism is fundamental to preventing oxidative stress, a key pathological factor in numerous chronic diseases.[10]

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol measures the intrinsic ability of a compound to act as a hydrogen donor, which is a primary mechanism of antioxidant action. The validation of this system comes from the inclusion of a known standard (like Ascorbic Acid or Trolox) and the generation of a dose-response curve to calculate an IC₅₀ value.

Causality Behind Experimental Choices:

-

DPPH Radical: DPPH is a stable free radical that has a deep violet color in solution. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, causing the color to fade to yellow. The change in absorbance is directly proportional to the radical scavenging activity.[11]

-

Spectrophotometric Measurement: Measuring absorbance at ~517 nm provides a highly sensitive and quantitative measure of the remaining DPPH radical concentration.

-

IC₅₀ Calculation: Determining the half-maximal inhibitory concentration (IC₅₀) is a standardized way to express and compare the potency of different antioxidants. A lower IC₅₀ value indicates higher antioxidant activity.[12]

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

-

Prepare a series of concentrations of this compound (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.

-

Prepare a similar concentration series for a positive control, such as Ascorbic Acid.[12]

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of each compound concentration to different wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the control wells, add 100 µL of methanol instead of the test compound.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the % Inhibition against the compound concentration.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the DPPH radical, typically by using non-linear regression analysis.[13]

-

Table 1: Illustrative Antioxidant Activity Data

| Compound | DPPH Radical Scavenging IC₅₀ (µg/mL) | Reference Standard |

| This compound | Data to be determined | Ascorbic Acid |

| Ascorbic Acid (Positive Control) | ~10-15 | N/A |

| (Note: IC₅₀ values are illustrative and must be determined experimentally.) |

Anti-inflammatory Activity

Evidence suggests that this compound can inhibit the production of key pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin E₂ (PGE₂).[1] Overproduction of these molecules by immune cells like macrophages is a hallmark of chronic inflammation. The compound's mechanism likely involves the suppression of enzymes responsible for their synthesis, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), potentially through the modulation of upstream signaling pathways like NF-κB and MAPKs, which are known targets for similar phenolic compounds.[14][15]

Signaling Pathway: NF-κB and MAPK in Inflammation

The diagram below illustrates the general signaling cascade that leads to the production of inflammatory mediators. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering downstream phosphorylation cascades involving MAPK proteins (p38, JNK, ERK) and the IKK complex. This leads to the activation and nuclear translocation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory genes such as iNOS and COX-2.

Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This protocol uses the Griess assay to quantify nitrite, a stable breakdown product of NO, in cell culture supernatant. Its self-validating nature is ensured by including controls for cytotoxicity (to rule out that NO reduction is simply due to cell death) and a positive control for LPS stimulation.

Causality Behind Experimental Choices:

-

RAW 264.7 Macrophages: This murine macrophage cell line is a widely accepted and robust model for studying inflammation. They reliably produce large amounts of NO upon stimulation with LPS.[16][17]

-

LPS Stimulation: LPS is a potent and specific activator of the TLR4 pathway, mimicking a bacterial inflammatory challenge and leading to consistent iNOS expression and NO production.[17]

-

Griess Reagent: This reagent system provides a simple and sensitive colorimetric method for measuring nitrite concentration. Sulfanilamide in the reagent reacts with nitrite to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a magenta-colored azo compound, measurable at 540 nm.[16]

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (DMSO).

-

-

Inflammatory Stimulation:

-

Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control (untreated) wells.

-

Incubate for 24 hours.

-

-

Nitrite Measurement (Griess Assay):

-

After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

-

Incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample from the standard curve.

-

Determine the IC₅₀ value for NO inhibition.

-

Concurrently, perform a cell viability assay (e.g., MTT, described below) on the remaining cells to ensure the observed NO reduction is not due to cytotoxicity.

-

Potential Anticancer Activity as a Chalcone Precursor

While direct studies on the anticancer activity of this compound are limited, it serves as a critical building block for the synthesis of 2'-hydroxychalcones, a class of compounds with well-documented and potent antitumor properties. For example, 2'-hydroxy-4'-methoxychalcone, synthesized from this precursor, demonstrates significant anti-angiogenic and anti-tumor effects.[13] It has been shown to inhibit the proliferation of cancer cells and suppress tumor growth in animal models.[13] The anticancer mechanism of related chalcones often involves the induction of cell cycle arrest and apoptosis (programmed cell death) through the modulation of key signaling pathways, such as the MEK/ERK pathway.[5][16]

Signaling Pathway: MEK/ERK in Cell Proliferation

The MEK/ERK pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is aberrantly activated, promoting uncontrolled cell division. The diagram below shows how growth factors activate Ras, which in turn initiates a phosphorylation cascade through Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus to phosphorylate transcription factors that drive the expression of genes essential for cell cycle progression.

Experimental Protocol: MTT Cell Viability and Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[18] It is a cornerstone of in vitro cytotoxicity profiling. The protocol's integrity is based on its ability to generate a dose-response curve, allowing for the calculation of a reproducible IC₅₀ value, the standard metric for cytotoxicity.[18]

Causality Behind Experimental Choices:

-

MTT Reagent: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial reductase enzymes, into an insoluble purple formazan product.

-

Solubilization: A solubilizing agent (like DMSO or isopropanol) is required to dissolve the formazan crystals. The absorbance of the resulting colored solution is directly proportional to the number of viable cells.

-

Cancer Cell Lines: A panel of relevant cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) should be used to assess the compound's spectrum of activity and potential tumor-type specificity.[1]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach for 24 hours.

-

Compound Treatment:

-

Treat the cells with a range of concentrations of the test compound (e.g., a chalcone synthesized from this compound). Use a logarithmic or semi-logarithmic dilution series (e.g., 0.1, 1, 10, 50, 100 µM).

-

Include wells for untreated cells (negative control) and cells treated with a known anticancer drug (positive control, e.g., Doxorubicin).

-

-

Incubation: Incubate the plate for a defined period, typically 48 or 72 hours, at 37°C in a 5% CO₂ incubator.

-

MTT Addition:

-

After incubation, remove the culture medium.

-

Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Formazan Solubilization:

-

Carefully remove the MTT-containing medium.

-

Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Table 2: Cytotoxicity Data for Structurally Related Chalcones

| Compound / Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-hydroxy-4-methoxyacetophenone derived chalcone (LY-2) | MCF-7 (Breast) | ~4.6 - 9.0 | |

| 2-hydroxy-4-methoxyacetophenone derived chalcone (LY-8) | HT29 (Colorectal) | ~4.6 - 9.0 | |

| 2-hydroxy-4-methoxyacetophenone derived chalcone (LY-10) | A549 (Lung) | ~4.6 - 9.0 | |

| 2'-hydroxy-4'-methoxychalcone | Lewis Lung Carcinoma | Inhibited tumor volume by 27.2% at 30 mg/kg | [13] |

| 2'-hydroxy-4'-methoxychalcone | Sarcoma 180 | Inhibited tumor weight by 33.7% at 30 mg/kg | [13] |

Conclusion

This compound is a phenolic compound with a compelling profile of biological activities. It demonstrates confirmed antibacterial, antioxidant, and anti-inflammatory properties in vitro. While its direct application as a therapeutic agent requires further investigation, its most significant contribution may lie in its role as a versatile synthetic precursor. Its utility in the generation of highly active anticancer chalcones underscores its importance in medicinal chemistry and drug discovery. The experimental frameworks provided in this guide offer robust, validated systems for researchers to further explore and quantify the therapeutic potential of this compound and its derivatives. Future research should focus on obtaining more specific quantitative data (IC₅₀, MIC) for the parent compound and elucidating the precise molecular mechanisms and signaling pathways it modulates.

References

-

Tomar, R., et al. (2011). Synthesis and characterization of analogue of mordenite and its role as a catalyst for Friedel-Crafts acylation of anisole. Journal of Chemical and Pharmaceutical Research, 3(2), 245-257. Retrieved from [Link]

-

Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]

-

Altogen Biosystems. (n.d.). In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines. Retrieved from [Link]

-

Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7(3), 235-244. Retrieved from [Link]

-

Jumina, et al. (2019). Development of C-Arylcalix[18]resorcinarenes and C-Arylcalix[18]pyrogallolarenes as Antioxidant and UV-B Protector. ResearchGate. Retrieved from [Link]

-

Cheenpracha, S., et al. (2010). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 8(3), 429–437. Retrieved from [Link]

-

Kim, Y. B., et al. (2001). Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone. Journal of Korean Medical Science, 16(4), 441-446. Retrieved from [Link]

-

Lim, Y. H., et al. (2018). 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. Sciforum. Retrieved from [Link]

-

Lee, D. S., et al. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules, 26(15), 4478. Retrieved from [Link]

-

Kim, H. J., et al. (2007). Inhibition of Lipopolysaccharide-Induced Expression of Inducible Nitric Oxide Synthase by Phenolic (3E)-4-(2-hydroxyphenyl)but-3-en-2-one in RAW 264.7 Macrophages. Biochemical Pharmacology, 74(11), 1636-1644. Retrieved from [Link]

-

Altogen Labs. (n.d.). Selected cancer cell lines available at Altogen Labs for in vitro IC50 testing. Retrieved from [Link]

-

Science.gov. (n.d.). dpph assay ic50: Topics by Science.gov. Retrieved from [Link]

-

Abula, S., et al. (2023). In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. PLOS ONE, 18(5), e0285222. Retrieved from [Link]

-

Blanch, M., et al. (2023). Antioxidant activity through the DPPH assay (expressed as IC50, mg mL⁻¹) of seedless table grape varieties. ResearchGate. Retrieved from [Link]

-

Hsieh, Y.-J., et al. (2021). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. International Journal of Molecular Sciences, 22(19), 10767. Retrieved from [Link]

-

de Jesus, M., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Retrieved from [Link]

-

AlNeyadi, S. S., et al. (2018). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Oriental Journal of Chemistry, 34(1), 113-122. Retrieved from [Link]

-

Cheenpracha, S., et al. (2010). Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A. Marine drugs, 8(3), 429-37. Retrieved from [Link]

-

EUCAST. (n.d.). MIC Determination. Retrieved from [Link]

-

Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. ResearchGate. Retrieved from [Link]

-

Molina, J., et al. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 3(1), 101140. Retrieved from [Link]

-

Wiegand, I., et al. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Deutsches Ärzteblatt International, 105(49), 835–842. Retrieved from [Link]

-

Roberts, T. C., et al. (2015). Inhibition of Bacterial Growth by Peptide-Conjugated Morpholino Oligomers. Methods in Molecular Biology, 1289, 177–187. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EUCAST: MIC Determination [eucast.org]

- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgsyn.org [orgsyn.org]

- 9. dpph assay ic50: Topics by Science.gov [science.gov]

- 10. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]